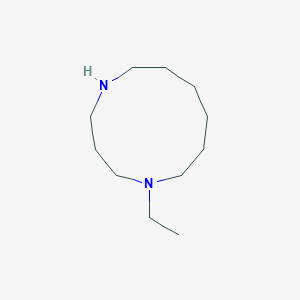

1-Ethyl-1,5-diazacycloundecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,5-diazacycloundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-13-10-6-4-3-5-8-12-9-7-11-13/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAUEFVKEAZZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCCCNCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1,5 Diazacycloundecane and Its Structural Analogues

Advanced Strategies in Macrocyclization Towards 1,5-Diazacycloundecane Frameworks

The synthesis of medium-sized rings like the 1,5-diazacycloundecane system is a significant challenge in organic chemistry. Researchers have developed several advanced strategies to overcome the hurdles associated with macrocyclization, including unfavorable entropic and enthalpic factors.

Successive Ring Expansion (SuRE) Protocols for Eleven-Membered Rings

Successive Ring Expansion (SuRE) has emerged as a powerful methodology for the synthesis of macrocycles, including the 1,5-diazacycloundecane framework. whiterose.ac.uk This strategy allows for the controlled insertion of atoms into a pre-existing ring system, providing a stepwise approach to building larger cyclic structures.

The SuRE methodology often involves a cascade of reactions, beginning with an intermolecular acylation event. This is followed by an intramolecular cyclization and a subsequent rearrangement, which ultimately leads to the expanded ring system. wikipedia.orgyoutube.com The efficiency of this cascade is highly dependent on the reaction conditions and the nature of the substrates involved. The process is initiated by the reaction of a nucleophile with a cyclic precursor, leading to the formation of an intermediate that is primed for intramolecular ring closure. This cyclization is often followed by a rearrangement, such as a Smiles rearrangement, to yield the final, expanded macrocycle. wikipedia.org

The versatility of the SuRE protocol has been demonstrated through its application in the synthesis of a variety of functionalized diazacycloundecane derivatives. whiterose.ac.uk This includes the creation of peptoid-like structures and thiolactones. whiterose.ac.uk By employing N-Fmoc N-alkylated amino acids as starting materials, researchers have successfully synthesized functionalized medium-sized rings with peptoid-like characteristics. whiterose.ac.uk Furthermore, the use of protected thiols in a modified SuRE process has enabled the synthesis of macrocyclic thiolactones. whiterose.ac.uk

Conjugate Addition/Ring Expansion (CARE) Cascade Reactions Applied to Diazacycloundecane Precursors

A notable advancement in the synthesis of medium-ring and macrocyclic bis-lactams is the Conjugate Addition/Ring Expansion (CARE) cascade reaction. rsc.orgnih.gov This method involves the reaction of primary amines with cyclic imides, leading to a cascade that results in the formation of expanded ring systems. rsc.orgnih.gov The CARE reactions are lauded for their simplicity, high yields, and broad scope, particularly concerning the primary amine component. rsc.orgnih.gov This methodology can also be performed iteratively, allowing for the controlled, sequential growth of β-peptoid-based macrocyclic peptide mimetics through 4-atom ring expansion reactions with the incorporation of diverse functionalized amines in each cycle. rsc.orgnih.gov

Alternative Ring Expansion Approaches

Beyond SuRE and CARE, other ring expansion strategies have been explored for the synthesis of diazacycloundecane and related structures. One such method involves the nitro reduction of 2-nitro sulfonamide precursors to generate benzannulated products through cyclization and ring expansion. mdpi.com Another approach utilizes vinyl sulfonamide precursors, where conjugate addition with primary amines facilitates cyclization and subsequent ring expansion. mdpi.com These alternative methods provide additional pathways to access complex medium-ring nitrogen heterocycles. mdpi.com

N-Acylation Reaction Optimization in the Construction of Diazacycloundecane Systems

N-acylation is a fundamental reaction in the synthesis of diazacycloundecane systems, often used to introduce functional groups or to facilitate the cyclization process. orientjchem.orgresearchgate.net The optimization of N-acylation reactions is crucial for achieving high yields and purity of the desired products. Various methods have been developed for N-acylation, including the use of acylating reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of catalysts. orientjchem.org Recent efforts have focused on developing milder and more environmentally friendly procedures. orientjchem.orgresearchgate.net For instance, catalyst-free N-acylation reactions have been reported, offering advantages such as high yields, short reaction times, and simplified experimental procedures. orientjchem.orgresearchgate.net The choice of solvent and reaction conditions can significantly impact the efficiency of N-acylation. researchgate.net

Synthesis and Functionalization of Key Linear and Cyclic Precursors

The construction of the 1-Ethyl-1,5-diazacycloundecane ring system relies on the careful design and synthesis of appropriate acyclic precursors that contain the requisite carbon and nitrogen framework. A common and effective strategy involves the coupling of a diamine with a dicarbonyl compound, followed by a cyclization step.

A plausible synthetic route to the parent 1,5-diazacycloundecane ring involves the preparation of a linear precursor through the reaction of a protected diamine with a suitable dialdehyde (B1249045) or its equivalent. For instance, a C4 diamine and a C5 dialdehyde derivative can serve as key building blocks. The use of protecting groups on the nitrogen atoms is crucial to prevent unwanted side reactions and to control the regioselectivity of the subsequent cyclization.

A representative synthetic approach could commence with the mono-N-protection of 1,4-diaminobutane. The choice of the protecting group is critical, as it must be stable under the conditions of the subsequent steps and easily removable. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

The resulting mono-protected diamine can then be reacted with a five-carbon electrophile bearing terminal functionalities that can be converted to aldehydes. For example, reaction with a dihaloalkane like 1,5-dibromopentane (B145557) would yield a linear precursor with the complete carbon-nitrogen backbone. Subsequent deprotection and functional group manipulation would then lead to the key dialdehyde-diamine precursor ready for cyclization.

An alternative and often more direct approach is the use of reductive amination. In this strategy, a diamine is reacted directly with a dialdehyde in the presence of a reducing agent. This one-pot procedure can be highly efficient for the formation of the linear precursor.

The functionalization of these linear precursors can be achieved at various stages of the synthesis. For example, substituents can be introduced on the carbon backbone of the dialdehyde or diamine starting materials. This allows for the synthesis of a diverse range of structural analogues of this compound.

| Precursor | Starting Materials | Key Transformation | Purpose |

| N-Boc-1,4-diaminobutane | 1,4-diaminobutane, Di-tert-butyl dicarbonate | Protection | Selective functionalization of one amino group |

| Linear Dialdehyde-Diamine | N-Boc-1,4-diaminobutane, 1,5-dibromopentane | Alkylation and functional group manipulation | Assembly of the C9N2 backbone |

| 1,5-Diazacycloundecane | Linear Dialdehyde-Diamine | Intramolecular reductive amination | Formation of the 11-membered ring |

Chemo-, Regio-, and Stereoselective Control in the Formation of this compound

The successful synthesis of this compound hinges on the precise control of chemo-, regio-, and stereoselectivity at various stages of the synthetic sequence.

Chemoselectivity is paramount during the functionalization of the linear precursors. For instance, when introducing the ethyl group, it is essential to selectively alkylate one of the nitrogen atoms of the 1,5-diazacycloundecane ring. This can be achieved through careful choice of reagents and reaction conditions.

Regioselectivity is a key consideration in the initial steps of precursor synthesis, particularly when dealing with unsymmetrical starting materials. The use of protecting groups plays a crucial role in directing the reaction to the desired nitrogen atom. In the final N-ethylation step, achieving mono-alkylation over di-alkylation is a significant regioselective challenge. This is often addressed by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction time and temperature. Reductive amination with a single equivalent of acetaldehyde (B116499) is a highly effective method for achieving selective mono-N-ethylation. masterorganicchemistry.comlibretexts.org

Stereoselectivity becomes a critical factor when chiral centers are present in the molecule. While the parent this compound is achiral, the synthesis of its chiral analogues would require stereocontrolled reactions. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the formation of the desired stereoisomer. For example, enantioselective reductive amination could be employed to introduce chiral centers during the formation of the ring or in the subsequent functionalization steps. jocpr.com

The cyclization of the linear precursor to form the 11-membered ring is a critical step where control is essential. To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions. researchgate.net This involves the slow addition of the linear precursor to a large volume of solvent, which maintains a low concentration of the reactant and minimizes the probability of intermolecular reactions.

| Reaction Step | Selectivity Challenge | Control Strategy | Key Methods |

| Precursor Synthesis | Regioselective protection | Use of appropriate protecting groups | Boc protection |

| Cyclization | Intramolecular vs. Intermolecular | High-dilution principle | Slow addition of precursor to a large volume of solvent |

| N-Ethylation | Mono- vs. Di-alkylation | Stoichiometric control of reagents | Reductive amination with one equivalent of acetaldehyde |

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 1,5 Diazacycloundecane

Coordination Chemistry and Metal Complexation with 1 Ethyl 1,5 Diazacycloundecane

1-Ethyl-1,5-diazacycloundecane as a Polydentate Ligand for Transition Metal and Main Group Ions

This compound is classified as a polydentate ligand, specifically a bidentate or potentially higher-denticity ligand, capable of coordinating to a single metal center through its two nitrogen donor atoms. The presence of lone pairs of electrons on these nitrogen atoms makes them effective Lewis bases, enabling the formation of coordinate bonds with a variety of metal ions. These include transition metals, which are well-known for their propensity to form stable complexes with nitrogen-containing ligands, and main group ions. nih.govnih.gov

The flexible eleven-membered ring of this compound allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. It is anticipated to form stable 1:1 (metal:ligand) complexes, a common stoichiometry for macrocyclic ligands. acs.org The coordination strength and stability of these complexes are governed by several factors, including the nature of the metal ion (charge, size, and electronic configuration) and the solvent system used.

Based on studies of similar N-alkylated macrocycles, this compound is expected to coordinate to a range of transition metal ions such as copper(II), nickel(II), zinc(II), and cobalt(II), as well as main group ions like cadmium(II) and lead(II). nih.govrsc.org The formation of these complexes is a result of the chelate effect, where the multidentate nature of the ligand leads to enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.

Elucidation of Coordination Modes and Geometries in Metal-Diazacycloundecane Complexes

For smaller metal ions, the ligand may encapsulate the metal, with the nitrogen atoms occupying adjacent coordination sites. The remaining coordination sites on the metal can be filled by solvent molecules or counter-ions. In the case of larger metal ions, the ligand may not fully encapsulate the metal, leading to more open or distorted coordination geometries.

Interactive Table: Anticipated Coordination Geometries of Metal Complexes with Diazamacrocycles

| Metal Ion | Typical Coordination Number | Expected Geometry with this compound |

| Cu(II) | 4, 5, 6 | Distorted Square Planar, Square Pyramidal, or Octahedral |

| Ni(II) | 4, 6 | Square Planar or Octahedral |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, or Octahedral |

| Cd(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, or Octahedral |

| Co(II) | 4, 6 | Tetrahedral or Octahedral |

Influence of Macrocyclic Ring Size and N-Substitution on Metal Ion Affinity and Selectivity

The affinity and selectivity of a macrocyclic ligand for a particular metal ion are critically influenced by the size of the macrocyclic ring and the nature of any substituents on the donor atoms.

The eleven-membered ring of this compound is relatively flexible, but its size creates a specific cavity size. According to the "best-fit" principle, a macrocycle will show the highest affinity for the metal ion whose ionic radius best matches the size of the ligand's cavity. Therefore, it is expected that this compound will exhibit selectivity for certain metal ions based on their size. For instance, studies on related macrocycles have shown that subtle changes in ring size can lead to significant differences in metal ion selectivity. rsc.orgnih.gov

The presence of the N-ethyl group also plays a crucial role. N-alkylation of macrocyclic amines generally increases the lipophilicity of the ligand and its metal complexes. From an electronic perspective, the ethyl group is an electron-donating group, which increases the basicity of the nitrogen atoms and can lead to stronger coordination to the metal ion. However, the steric bulk of the ethyl group can also introduce strain upon coordination, potentially destabilizing the complex, especially with smaller metal ions. This interplay between electronic and steric effects can be harnessed to fine-tune the selectivity of the ligand for different metal ions.

Structural Characterization of Metal-Diazacycloundecane Complexes (e.g., X-ray Crystallography)

The definitive method for determining the precise coordination geometry and structural details of metal complexes is single-crystal X-ray diffraction. nih.govresearchgate.net Although no crystal structures of complexes with this compound are readily available, data from analogous systems provide valuable insights into what might be expected.

For example, the X-ray crystal structure of a cadmium complex with a 16-membered N-tetramethylated tetra-aza macrocycle revealed a pseudo-trigonal-bipyramidal geometry. rsc.org In this structure, the cadmium ion is coordinated to the four nitrogen atoms of the macrocycle and a bidentate nitrate (B79036) group. The Cd-N bond lengths were found to be in the range of 2.37-2.41 Å. rsc.org

For a hypothetical complex of this compound, an X-ray crystallographic study would provide crucial information on:

The precise coordination geometry around the metal center.

The conformation of the eleven-membered macrocyclic ring.

The bond lengths and angles between the metal ion and the nitrogen donor atoms.

The nature and geometry of any coordinated solvent molecules or counter-ions.

Interactive Table: Illustrative Crystallographic Data for a Related N-Alkylated Macrocycle Complex: [Cd(L)(NO₃)₂] (where L is 1,5,9,13-tetramethyl-1,5,9,13-tetra-azacyclohexadecane) rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-Nitrogen Bond Lengths (Å) | 2.37 - 2.41 |

| Coordination Geometry | Pseudo-trigonal-bipyramidal |

This data for a related compound underscores the type of detailed structural information that would be invaluable for a thorough understanding of the coordination chemistry of this compound.

Computational and Theoretical Studies on 1 Ethyl 1,5 Diazacycloundecane

Conformational Analysis and Molecular Dynamics Simulations of the Macrocyclic Structure

The flexibility of the eleven-membered ring in 1-Ethyl-1,5-diazacycloundecane results in a complex potential energy surface with numerous possible conformations. Identifying the most stable, low-energy conformations is crucial for understanding its chemical behavior.

Conformational Analysis is a computational technique used to identify these stable conformers and the energy barriers between them. For macrocycles like this compound, this analysis is particularly important as the ring's flexibility can lead to significant variations in its three-dimensional shape. These different shapes can influence the molecule's reactivity and its ability to bind to other molecules or metal ions. The process typically involves systematically or stochastically searching the conformational space to find energy minima.

Molecular Dynamics (MD) Simulations offer a dynamic perspective on the macrocyclic structure. nih.govnih.gov By simulating the motion of atoms over time, MD provides insights into how the molecule behaves in a solution or other environments. nih.govresearchgate.netyoutube.comillinois.edu These simulations can reveal the transitions between different conformations, the flexibility of various parts of the molecule, and the influence of solvent molecules on its shape. For this compound, MD simulations could illustrate how the ethyl group influences the conformational preferences of the diazacycloundecane ring. The principles of MD simulation involve applying Newton's equations of motion to the atoms in the system, allowing their positions and velocities to evolve over a set period. youtube.com

A hypothetical study on this compound might involve the following steps:

Initial structure generation of various possible conformers.

Energy minimization of these structures using a suitable force field.

Performing MD simulations starting from the low-energy conformers to explore the conformational landscape at a given temperature.

Clustering the resulting trajectories to identify the most populated conformational families.

Such studies on related macrocycles have shown that even small substituent changes can significantly alter the conformational equilibrium. youtube.com For instance, the position of the ethyl group (axial vs. equatorial-like) in the various ring conformations would be a key area of investigation.

| Computational Technique | Information Gained for this compound (Hypothetical) |

| Conformational Search | Identification of stable low-energy 3D structures. |

| Molecular Dynamics | Dynamic behavior, conformational flexibility, and solvent effects. |

| Energy Calculations | Relative stability of different conformers. |

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. youtube.comnih.gov These methods can be used to understand the stability, reactivity, and spectroscopic properties of this compound.

Electronic Structure calculations would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For example, the nitrogen atoms in this compound are expected to be the primary sites for nucleophilic reactions, and the HOMO would likely be localized on these atoms.

Stability and Reactivity can be predicted using various descriptors derived from quantum chemical calculations. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. Other reactivity indices, such as electrostatic potential maps, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

A hypothetical table of calculated properties for this compound could look like this:

| Calculated Property | Significance | Hypothetical Value |

| HOMO Energy | Electron-donating ability | -6.5 eV |

| LUMO Energy | Electron-accepting ability | 1.2 eV |

| HOMO-LUMO Gap | Chemical reactivity/stability | 7.7 eV |

| Dipole Moment | Polarity of the molecule | 1.8 D |

These calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Development and Application of Predictive Computational Tools for Ring Expansion Reactions and Macrocycle Formation

The synthesis of macrocycles like this compound can be challenging. Computational tools are increasingly being used to predict the feasibility and outcomes of synthetic routes, including ring expansion reactions. acs.orgmskcc.orgcam.ac.uknih.gov

Predictive Computational Tools can model the reaction mechanisms of macrocycle formation. By calculating the activation energies and reaction energies for different synthetic pathways, chemists can identify the most promising routes before attempting them in the lab. For instance, if this compound were to be synthesized via a ring expansion of a smaller cyclic precursor, computational models could help in understanding the transition states and intermediates involved in this process.

Theoretical Modeling of Ligand-Metal Interactions and Complexation Energetics

Diazamacrocycles are well-known for their ability to form stable complexes with metal ions. Theoretical modeling can provide significant insights into the nature of these interactions for this compound.

Ligand-Metal Interactions can be studied by modeling the complex formed between this compound and a metal ion. Quantum chemical calculations can determine the geometry of the complex, the strength of the metal-ligand bonds, and the electronic structure of the coordinated species. These models can predict which metal ions will bind most strongly to the macrocycle and the preferred coordination geometry.

Complexation Energetics involves calculating the change in energy when the macrocycle binds to a metal ion. This provides a quantitative measure of the stability of the metal complex. By calculating the binding energies for a series of different metal ions, it is possible to predict the selectivity of this compound as a ligand. For example, a theoretical study could compare the binding energies of this macrocycle with transition metal ions like copper(II), nickel(II), and zinc(II).

A hypothetical comparison of binding energies might be presented as follows:

| Metal Ion | Coordination Number | Calculated Binding Energy (kcal/mol) |

| Copper(II) | 4 | -45.2 |

| Nickel(II) | 4 | -38.7 |

| Zinc(II) | 4 | -35.1 |

These theoretical predictions are invaluable for designing new metal-based catalysts, sensors, or therapeutic agents based on the this compound scaffold. Theoretical studies on similar ligand-metal complexes have demonstrated the power of these computational approaches. scirp.org

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 1,5 Diazacycloundecane and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Ethyl-1,5-diazacycloundecane. Analysis would involve a suite of experiments.

¹H NMR: The proton NMR spectrum would be used to identify all unique proton environments in the molecule. The ethyl group would be expected to show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The protons on the diazacycloundecane ring would present more complex, overlapping multiplets in the aliphatic region. The chemical shifts of protons adjacent to the nitrogen atoms would be shifted downfield compared to the other ring protons due to the electron-withdrawing effect of the nitrogen.

¹³C NMR: The carbon NMR spectrum would reveal the number of non-equivalent carbon atoms. For this compound, a distinct signal would be expected for each unique carbon atom in the asymmetric ring and the ethyl group. The carbons bonded directly to nitrogen atoms would appear at a lower field (higher ppm) compared to the other aliphatic carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be employed to differentiate between CH₃, CH₂, and CH groups.

2D NMR: To definitively assign the complex proton and carbon signals of the cyclic structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton sequence around the large ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous carbon signal assignment based on the proton assignments.

Hypothetical ¹³C NMR Data for this compound

| Atom Assignment | Expected Chemical Shift Range (ppm) |

| Ethyl -CH₃ | 10 - 15 |

| Ethyl -CH₂-N | 45 - 55 |

| Ring -CH₂- adjacent to N | 50 - 60 |

| Ring -CH₂- | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule would be ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS measures the mass-to-charge ratio (m/z) of this ion to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the neutral molecular formula is C₁₁H₂₄N₂. The exact mass of the protonated molecule, [C₁₁H₂₅N₂]⁺, would be calculated and compared to the experimentally measured m/z value. A match within a narrow tolerance (e.g., ±5 ppm) would unequivocally confirm the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Expected HRMS Data

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₂₅N₂]⁺ | 185.2012 |

Spectroscopic Analysis (e.g., Infrared, UV-Vis) for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the types of chemical bonds present in the molecule. The spectrum of this compound would be characterized by:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl group and the polymethylene chain of the ring.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range, confirming the presence of the amine functional groups.

The absence of a broad absorption band in the 3300-3500 cm⁻¹ region would confirm that both nitrogen atoms are tertiary amines and that no N-H bonds are present.

UV-Vis Spectroscopy: As this compound is a saturated aliphatic amine with no chromophores (i.e., no double bonds or aromatic systems), it is not expected to show significant absorption in the ultraviolet-visible (UV-Vis) region (200-800 nm). Its UV-Vis spectrum would likely show only baseline noise, confirming the absence of conjugated systems or other electronic transitions in that range.

Chromatographic and Other Separation Techniques for Purification and Purity Assessment (e.g., Flash Column Chromatography)

Following its synthesis, this compound would require purification to remove unreacted starting materials, by-products, and catalysts. Flash column chromatography is a standard and effective method for this purpose.

The purification process would involve:

Stationary Phase: Silica (B1680970) gel is a common choice. However, due to the basic nature of the amine functional groups, which can interact strongly with the acidic silica surface leading to poor separation and "tailing" of peaks, the silica would likely be treated with a base like triethylamine. Alternatively, a more inert stationary phase like alumina (B75360) could be used.

Mobile Phase (Eluent): A solvent system of increasing polarity would be used to elute the compounds from the column. A common starting point would be a non-polar solvent like hexanes or heptane, with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) added in increasing proportions. The presence of a small amount of a base (e.g., 0.1-1% triethylamine) or a highly polar solvent like methanol (B129727) in the eluent system is often necessary to effectively elute basic compounds.

Monitoring: The separation would be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Purity assessment of the final product would be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which would show a single major peak corresponding to the desired compound.

Emerging Research Directions and Uncharted Territories for 1 Ethyl 1,5 Diazacycloundecane

Expansion of Derivatization Chemistry for Advanced Molecular Scaffolds

The potential for creating advanced molecular scaffolds from 1-Ethyl-1,5-diazacycloundecane through derivatization is yet to be explored in the scientific literature. While the synthesis of various derivatives of other heterocyclic compounds, such as ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate, has been reported for specific applications, similar studies on this compound are absent. nih.gov The two nitrogen atoms in the ring offer reactive sites for functionalization, suggesting that a rich derivatization chemistry could be developed.

Exploration of this compound in Catalysis and Materials Science

The application of this compound in catalysis and materials science, including supramolecular and host-guest chemistry, remains an open field of inquiry. N-heterocyclic carbenes (NHCs) derived from related diazole structures are known to be effective ligands in ruthenium-catalyzed reactions. researchgate.net By extension, it is conceivable that this compound could serve as a precursor to novel catalysts or functional materials. For example, many drugs and functional materials incorporate a piperazine (B1678402) ring, a smaller diazacycloalkane, in their structure. wikipedia.org However, without dedicated studies, its specific utility in these areas is purely speculative.

Interdisciplinary Collaborations Leveraging the Unique Properties of this compound

Given the foundational stage of research concerning this specific compound, there are no documented interdisciplinary collaborations centered on its unique properties. Such collaborations typically arise once initial studies have identified promising characteristics or applications, which is not yet the case for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-1,5-diazacycloundecane, and how can purity be validated?

- Methodological Answer : Multi-step organic synthesis under controlled conditions (e.g., nitrogen atmosphere, reflux) is recommended. Purification via column chromatography or recrystallization should be followed by characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity validation requires ≥95% by HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with computational predictions (e.g., ChemDraw) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound's structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., ethyl group signals at δ 1.2–1.5 ppm), while -NMR confirms carbon骨架.

- Mass Spectrometry (MS) : HRMS provides exact mass-to-charge ratios to verify molecular formula.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., C-N stretches at 1200–1350 cm).

- Compare results with literature or simulated spectra from computational tools .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Waste Disposal : Collect organic waste in designated containers for incineration.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and follow institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular interactions of this compound?

- Methodological Answer :

- Software Tools : Use Gaussian or GROMACS for molecular dynamics (MD) simulations to analyze host-guest binding affinities.

- Parameters : Optimize force fields (e.g., AMBER) and simulate solvent effects (e.g., water, DMSO) using periodic boundary conditions.

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental binding constants from isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in thermodynamic data (e.g., ΔG, ΔH) across studies on this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental conditions (e.g., solvent polarity, temperature) using PRISMA guidelines.

- Replication : Reproduce conflicting studies under standardized protocols (e.g., IUPAC-recommended methods).

- Error Analysis : Quantify instrument uncertainty (e.g., calorimeter calibration) and statistical variance via ANOVA .

Q. What in vitro assays evaluate this compound's bioactivity, and how to optimize experimental design?

- Methodological Answer :

- Assay Types :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) with kinetic readings at λ = 340–460 nm.

- Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa) with triplicate wells and negative/positive controls.

- Optimization : Conduct factorial design (2) to test variables like concentration (1–100 µM) and incubation time (24–72 hrs) .

Q. How to analyze the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–12 (buffered solutions) and temperatures 25–60°C.

- Analytical Monitoring : Track degradation via HPLC-MS every 24 hrs for 7 days. Calculate half-life () using first-order kinetics.

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.